molecular formula C12H12N2O4 B2961734 1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 312286-40-1

1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2961734
CAS No.: 312286-40-1
M. Wt: 248.238
InChI Key: QKJIWSYVUHMWAN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-dimethyl-substituted diazinane core and a (5-methylfuran-2-yl)methylidene substituent at position 4.

Properties

IUPAC Name

1,3-dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-7-4-5-8(18-7)6-9-10(15)13(2)12(17)14(3)11(9)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJIWSYVUHMWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a diazinane core with substituents that enhance its reactivity and biological properties. The molecular formula is C12H12N2O4C_{12}H_{12}N_{2}O_{4} and it exhibits an intricate arrangement that may influence its interaction with biological targets.

Mechanisms of Biological Activity

Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity. The mechanism is hypothesized to involve the inhibition of key signaling pathways associated with tumor growth. For instance, compounds structurally related to this diazinane derivative have been shown to affect the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, leading to reduced cell proliferation in cancer models .

Antioxidant Activity : The presence of furan moieties in the structure may impart antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders. Research indicates that similar compounds can scavenge free radicals effectively .

Case Study 1: Anticancer Activity Assessment

In a recent study involving xenograft models of human tumors, derivatives of diazinane compounds demonstrated significant tumor suppression at low doses. The study highlighted the importance of structural modifications in enhancing bioavailability and therapeutic efficacy .

Case Study 2: Antioxidant Evaluation

A comparative analysis was conducted on several furan-containing compounds to assess their antioxidant capabilities. The results indicated that those with similar structural features to this compound exhibited potent radical scavenging activity in vitro .

Data Tables

Property Value
Molecular FormulaC12H12N2O4C_{12}H_{12}N_{2}O_{4}
Molecular Weight236.22 g/mol
Structure TypeDiazinane derivative
Anticancer ActivityYes (in vitro studies)
Antioxidant ActivityYes (radical scavenging)

Comparison with Similar Compounds

Table 1: Structural Comparison of Arylidene Barbiturates

Compound Name Substituents (Position 5) Diazinane Substitution Molecular Weight (g/mol) Planarity (Dihedral Angle)
Target Compound (5-methylfuran-2-yl)methylidene 1,3-dimethyl ~280.28* Not reported
5-(5-methylfuran-2-yl)-5-hydroxypyrimidine-2,4,6-trione 5-methylfuran-2-yl + hydroxyl None ~252.21 Not reported
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-TMB†) derivative 2,4,5-trimethoxybenzylidene 1,3-diethyl ~382.42 1.41° (near-planar)
5-[[5-(4-methylphenyl)furan-2-yl]methylidene] derivative (4-methylphenyl)furan-2-ylmethylene 1,3-dimethyl 296.28 Not reported

*Estimated based on formula C₁₁H₁₂N₂O₅. †TMB = trimethoxybenzylidene.

Key Observations :

  • Planarity in arylidene derivatives (e.g., ) correlates with crystallinity and π-stacking interactions, which influence solid-state properties. The furan substituent in the target compound may disrupt planarity compared to benzene rings.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~1.5 (est.) 2 5 2
5-[[5-(4-methylphenyl)furan-2-yl]methylidene] derivative 2.1 2 4 2
1,3-Diethyl-2-sulfanylidene-TMB derivative ~2.8 (est.) 0 6 3

*LogP values estimated via XLogP3 ().

Key Observations :

  • The target compound’s lower LogP compared to phenyl-substituted analogs () suggests improved hydrophilicity, beneficial for drug delivery.
  • The presence of two hydrogen bond donors (NH groups) may facilitate intermolecular interactions in crystal packing .

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